molecular formula C42H84N2O2 B13766047 Octadecanamide, N,N'-1,2-ethanediylbis[N-ethyl- CAS No. 61702-61-2

Octadecanamide, N,N'-1,2-ethanediylbis[N-ethyl-

Cat. No.: B13766047
CAS No.: 61702-61-2
M. Wt: 649.1 g/mol
InChI Key: SBNDFCBFYATLME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethane-1,2-diylbis(N-ethylstearamide) typically involves the reaction of ethylenediamine with stearic acid derivatives. The process includes:

    Amidation Reaction: Ethylenediamine reacts with stearic acid or its derivatives under controlled conditions to form the desired bis-amide.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of N,N’-Ethane-1,2-diylbis(N-ethylstearamide) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Oxidized amides or carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: N-substituted amides.

Scientific Research Applications

Chemistry: N,N’-Ethane-1,2-diylbis(N-ethylstearamide) is used as a surfactant and emulsifying agent in various chemical formulations. Its ability to stabilize emulsions makes it valuable in the production of cosmetics and personal care products .

Biology: In biological research, this compound is utilized for its biocompatibility and ability to form stable complexes with biomolecules. It is often used in the formulation of drug delivery systems and as a stabilizer for proteins and enzymes .

Industry: In industrial applications, this compound is used as a lubricant and anti-wear agent in the formulation of high-performance greases and oils. Its long aliphatic chains provide excellent lubrication properties, reducing friction and wear in mechanical systems .

Mechanism of Action

The mechanism of action of N,N’-Ethane-1,2-diylbis(N-ethylstearamide) involves its interaction with various molecular targets. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, enhancing membrane stability and fluidity. Additionally, its amide groups can form hydrogen bonds with proteins and other biomolecules, stabilizing their structures and functions .

Comparison with Similar Compounds

Uniqueness: N,N’-Ethane-1,2-diylbis(N-ethylstearamide) is unique due to its long aliphatic chains, which provide superior lubrication and emulsifying properties compared to its shorter-chain or aromatic counterparts. This makes it particularly valuable in applications requiring high stability and performance .

Properties

CAS No.

61702-61-2

Molecular Formula

C42H84N2O2

Molecular Weight

649.1 g/mol

IUPAC Name

N-ethyl-N-[2-[ethyl(octadecanoyl)amino]ethyl]octadecanamide

InChI

InChI=1S/C42H84N2O2/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(45)43(7-3)39-40-44(8-4)42(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h5-40H2,1-4H3

InChI Key

SBNDFCBFYATLME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CC)CCN(CC)C(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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